molecular formula C24H21N3O B7534598 N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide

N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B7534598
M. Wt: 367.4 g/mol
InChI Key: KPPHIGPYPMBKGM-UHFFFAOYSA-N
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Description

N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the amino and carboxamide groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and scalability. These systems can optimize reaction kinetics and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms or cancer cells. Additionally, the amino and carboxamide groups can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide is unique due to its quinoline core, which imparts significant biological activity. This makes it a valuable compound for pharmaceutical and agrochemical research, distinguishing it from other similar compounds that may lack such potent activity .

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-15-8-11-22-19(12-15)20(14-23(27-22)17-6-4-3-5-7-17)24(28)26-18-10-9-16(2)21(25)13-18/h3-14H,25H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPHIGPYPMBKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=C(C=C3)C)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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